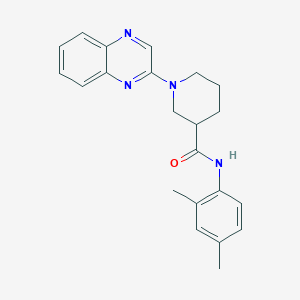
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide, commonly known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2010 and has since been extensively studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of the influenza virus and to reduce inflammation in animal models of arthritis. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound X is its versatility. It has been shown to have a wide range of potential therapeutic applications, making it a valuable tool for researchers studying various diseases and conditions. However, one limitation of Compound X is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on Compound X. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, there is potential for the development of new synthetic analogs of Compound X with improved pharmacological properties.
Synthesemethoden
Compound X is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with 2-bromoacetophenone to form 2,4-dimethylphenyl-1-(2-bromoacetyl)hydrazine. This intermediate product is then reacted with quinoxaline-2-carboxylic acid to form Compound X. The synthesis method has been optimized to produce high yields of pure Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-9-10-18(16(2)12-15)25-22(27)17-6-5-11-26(14-17)21-13-23-19-7-3-4-8-20(19)24-21/h3-4,7-10,12-13,17H,5-6,11,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCPIKZATCIMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide](/img/structure/B2588506.png)
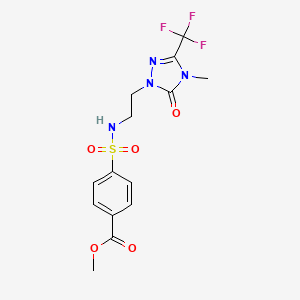
![1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2588509.png)
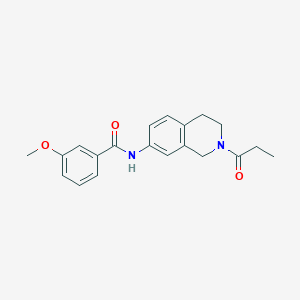
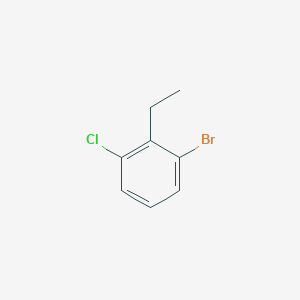
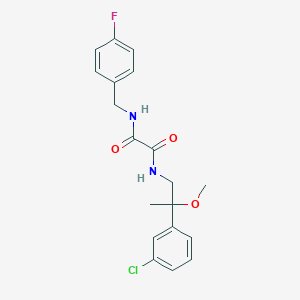
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)
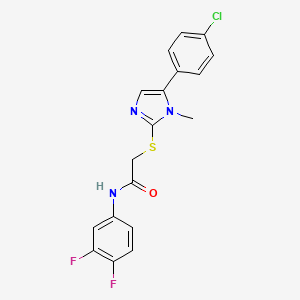
![N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588521.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2588527.png)

